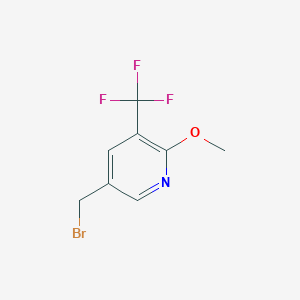

5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C8H7BrF3NO |

|---|---|

Molecular Weight |

270.05 g/mol |

IUPAC Name |

5-(bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C8H7BrF3NO/c1-14-7-6(8(10,11)12)2-5(3-9)4-13-7/h2,4H,3H2,1H3 |

InChI Key |

NCXQSIWUSBRWJF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=N1)CBr)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process, allowing for better control over reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential in treating various conditions:

- Pain Management : Research indicates that derivatives of this compound can inhibit transient receptor potential A1 ion channels (TRPA1), which are associated with pain sensation. This makes them promising candidates for developing analgesics .

- Respiratory Diseases : The compound has been explored for its potential in treating respiratory conditions due to its pharmacological properties .

Agrochemical Applications

The trifluoromethyl pyridine derivatives, including this compound, are extensively used in the agrochemical industry:

- Pesticides : This compound is utilized in the formulation of pesticides that protect crops from pests. Its fluorinated structure enhances biological activity and efficacy against target organisms .

- Herbicides : Various derivatives are employed as herbicides, contributing to crop protection strategies in agriculture .

The unique physicochemical properties imparted by the trifluoromethyl group play a critical role in the biological activity of this compound:

- Increased Potency : The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, leading to improved potency of biologically active compounds .

- Diverse Mechanisms : Compounds with this structure exhibit a range of biological activities, including antifungal and antibacterial effects, making them versatile agents in both pharmaceutical and agricultural applications .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Action |

|---|---|---|

| Pharmaceuticals | Pain management | TRPA1 inhibition |

| Pharmaceuticals | Respiratory diseases | Anti-inflammatory properties |

| Agrochemicals | Pesticides | Crop protection from pests |

| Agrochemicals | Herbicides | Weed control |

Case Study 1: Pain Relief Development

A study focused on synthesizing derivatives of this compound evaluated their effectiveness in inhibiting TRPA1 channels. Results indicated significant analgesic properties, supporting their development as pain relief medications .

Case Study 2: Agrochemical Efficacy

Research conducted on the application of trifluoromethyl pyridine derivatives demonstrated their effectiveness as novel pesticides, showing reduced pest populations in controlled trials compared to traditional agents. This highlights their potential role in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine (CAS: 1214377-42-0)

- Structure : Bromo substituent at position 5 instead of bromomethyl.

- Reactivity : The bromo group is less reactive in nucleophilic substitutions compared to bromomethyl, limiting its utility in alkylation reactions. However, it participates in Suzuki-Miyaura couplings due to the bromo leaving group .

3-Chloro-2-(3-nitro-4-substituted phenyl)-5-(trifluoromethyl)pyridine (Compound 7e, )

- Structure : Chloro at position 3, nitro group on the phenyl ring.

- Reactivity : The nitro group enhances electron-withdrawing effects, increasing electrophilicity. However, the chloro substituent reduces reactivity compared to bromomethyl .

- Physical Properties : Melting point 122.1–124.8°C, indicating higher crystallinity and stability .

3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine (CAS: N/A)

- Structure : Bromo at position 3, fluoro at position 2.

- Reactivity : Fluoro substituents decrease basicity and alter electronic properties, while bromo enables halogen-bonding interactions. Less reactive in alkylation than bromomethyl analogs .

- Applications : Used in agrochemicals and materials science .

Functional Group Variations

2-Amino-5-bromo-3-(trifluoromethyl)pyridine (CAS: 79456-34-1)

- Structure: Amino group at position 2.

- Reactivity: The amino group increases nucleophilicity, enabling condensation reactions. Contrasts with the electrophilic bromomethyl group in the target compound .

- Applications : Intermediate in antiviral and antitumor agents .

5-(Oct-1-yn-1-yl)pyridine Triazolyl Derivatives (Compounds 18 and 20, )

- Structure : Alkynyl and triazolyl groups.

- Reactivity : The alkynyl group facilitates click chemistry, while triazolyl enhances metabolic stability. Unlike bromomethyl, these groups are inert under standard coupling conditions .

- Biological Activity : Anti-tuberculosis activity (MIC: 0.12–0.25 µg/mL) .

Steric and Electronic Effects

- Bromomethyl vs. Trifluoromethyl : The bromomethyl group (polarizable, bulky) increases steric hindrance and reactivity in SN2 reactions, whereas trifluoromethyl groups (electron-withdrawing) stabilize aromatic rings but reduce nucleophilic substitution rates .

- Methoxy vs. Fluoro : Methoxy groups donate electron density via resonance, activating the pyridine ring toward electrophilic substitution. Fluoro substituents exert inductive electron withdrawal, deactivating the ring .

Data Table: Key Properties of Selected Pyridine Derivatives

Biological Activity

5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine (CAS No. 1214377-42-0) is a compound of interest in various fields, particularly in agrochemicals and pharmaceuticals. Its unique structural features, including the trifluoromethyl group and methoxy substituent, contribute to its biological activity. This article reviews the biological properties, synthesis, and applications of this compound, supported by relevant data and research findings.

- Molecular Formula : C₇H₅BrF₃NO

- Molecular Weight : 256.02 g/mol

- Structure : The compound features a pyridine ring substituted with a bromomethyl group at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 3-position.

Antifungal Activity

Research has shown that trifluoromethyl-substituted pyridines exhibit significant antifungal properties. For instance, compounds similar to this compound have been noted for their higher fungicidal activity compared to other halogenated derivatives. This increased activity is attributed to the electron-withdrawing nature of the trifluoromethyl group, which enhances the compound's interaction with fungal cellular mechanisms .

Pharmacological Applications

This compound serves as an intermediate in the synthesis of various pharmaceutical agents. Notably, it is involved in the production of leniolisib, an investigational drug with potential applications in treating autoimmune diseases . The biological activities of trifluoromethylpyridines are often linked to their unique physicochemical properties, such as enhanced lipophilicity and metabolic stability due to fluorine substitution .

Case Studies

- Synthesis and Application in Agrochemicals :

-

Clinical Trials :

- Several derivatives of trifluoromethylpyridines are currently undergoing clinical trials for their efficacy against various diseases, including cancers and infectious diseases. The unique properties imparted by the trifluoromethyl group are believed to enhance therapeutic efficacy while reducing side effects .

Table 1: Biological Activities of Trifluoromethylpyridine Derivatives

| Compound Name | Activity Type | Reference |

|---|---|---|

| Fluazinam | Fungicidal | |

| Tipranavir | Anti-HIV | |

| Leniolisib | Autoimmune treatment | |

| This compound | Intermediate for synthesis |

| Property | Value |

|---|---|

| Log Po/w (iLOGP) | 2.35 |

| Log Po/w (XLOGP3) | 2.73 |

| BBB Permeant | Yes |

| CYP Inhibition | CYP1A2 (Yes) |

Q & A

Q. What are the key synthetic methodologies for preparing 5-(Bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine?

Answer: The compound is typically synthesized via bromination or alkylation of precursor pyridine derivatives. For example:

- Bromination of methyl groups : Direct bromination using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in solvents such as CCl₄ or CH₂Cl₂ .

- Alkylation reactions : Substitution of methoxy or trifluoromethyl groups using bromomethylating agents (e.g., 1-(bromomethyl)-3-nitro-5-(trifluoromethyl)benzene) in the presence of bases like K₂CO₃ .

- Optimization : Reaction temperatures (e.g., 80–100°C) and purification via MPLC or column chromatography improve yields (typically 70–80%) .

Q. How is this compound characterized after synthesis?

Answer: Standard analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and bromomethyl integration (e.g., δ 4.2–4.5 ppm for –CH₂Br) .

- HRMS (ESI) : To verify molecular weight (e.g., [M+H]⁺ calculated for C₈H₇BrF₃NO: 294.96) .

- HPLC : Purity assessment (>95% by reverse-phase chromatography) .

- Melting point analysis : Consistency with literature values (e.g., 92–95°C for related intermediates) .

Advanced Research Questions

Q. How can researchers address low yields in alkylation reactions involving this compound?

Answer: Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies:

- Catalyst optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of bulky intermediates .

- Temperature control : Gradual heating (e.g., 50°C → 100°C) minimizes decomposition .

- In situ monitoring : TLC or LC-MS to track reaction progress and adjust stoichiometry .

Q. What computational methods predict the regioselectivity of substitution reactions in this compound?

Answer:

- DFT calculations : Predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO) .

- Molecular docking : For biological applications, assess interactions with target enzymes (e.g., Mycobacterium tuberculosis enzymes) .

- Software tools : Gaussian or ORCA for energy minimization; PyMOL for visualizing steric/electronic effects .

Q. How can researchers resolve contradictions in reported reaction conditions for bromomethylation?

Answer: Discrepancies in literature (e.g., solvent polarity, catalyst load) require systematic validation:

- Design of Experiments (DoE) : Vary parameters (temperature, solvent, catalyst) in a factorial design to identify optimal conditions .

- Mechanistic studies : Use isotopic labeling (e.g., D₂O quenching) or in situ IR to probe reaction pathways .

- Cross-referencing : Compare yields from analogous reactions (e.g., 74% for triazolyl pyridines vs. 71% for nitrobenzene derivatives) .

Application-Focused Questions

Q. How is this compound utilized in medicinal chemistry for drug discovery?

Answer:

- Antitubercular agents : Serves as a core scaffold in 1,2,4-triazolyl pyridines targeting Mycobacterium tuberculosis .

- Neurological probes : The trifluoromethyl group enhances blood-brain barrier penetration for CNS-targeted molecules .

- SAR studies : Bromomethyl substitution enables diversification via Suzuki coupling or nucleophilic displacement .

Q. What strategies improve the stability of this compound in aqueous solutions?

Answer:

- Protecting groups : Temporarily mask the bromomethyl group with tert-butyldimethylsilyl (TBS) during aqueous-phase reactions .

- pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to prevent hydrolysis .

- Lyophilization : Store as a lyophilized powder under inert gas (N₂/Ar) to avoid degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.